molecular formula C21H28O2 B13791713 Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI)

Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI)

Cat. No.: B13791713
M. Wt: 312.4 g/mol
InChI Key: XMUAORABVRJUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) is a steroidal compound with the molecular formula C21H28O2. It is known for its unique structure, which includes a diene system (two double bonds) in the pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) typically involves the use of steroidal precursors. One common method involves the dehydrogenation of pregnenolone derivatives. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the diene system .

Industrial Production Methods

Industrial production of Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroids .

Scientific Research Applications

Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses and hormonal balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-4,11-diene-3,20-dione(7CI,8CI,9CI) is unique due to its specific diene system, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11-12,16-19H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUAORABVRJUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(C=CC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.